Cyclohexane, 1,2-bis(methylene)-
CAS No.: 2819-48-9
Cat. No.: VC20847365
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2819-48-9 |
---|---|
Molecular Formula | C8H12 |
Molecular Weight | 108.18 g/mol |
IUPAC Name | 1,2-dimethylidenecyclohexane |
Standard InChI | InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 |
Standard InChI Key | DYEQHQNRKZJUCT-UHFFFAOYSA-N |
SMILES | C=C1CCCCC1=C |
Canonical SMILES | C=C1CCCCC1=C |
Introduction
Chemical Structure and Basic Properties
Cyclohexane, 1,2-bis(methylene)- (C8H12) features a cyclohexane ring with two methylene (-CH2) groups attached at adjacent positions (1,2-positions). This structural arrangement creates a molecule with particular reactivity patterns and physical properties that distinguish it from other cyclohexane derivatives.
Fundamental Identification Data
The compound is characterized by several key identifiers that enable precise classification and reference in chemical databases and literature.
Parameter | Value |
---|---|
Chemical Formula | C8H12 |
Molecular Weight | 108.1809 |
CAS Registry Number | 2819-48-9 |
IUPAC Standard InChIKey | DYEQHQNRKZJUCT-UHFFFAOYSA-N |
Boiling Point | 60-61°C at 90 mm Hg |
Spectroscopic Characterization
Spectroscopic analysis provides critical insights into the electronic structure and molecular properties of Cyclohexane, 1,2-bis(methylene)-, enabling precise identification and characterization of this compound in research and industrial settings.
UV/Visible Spectroscopy
UV/Visible spectroscopic data for Cyclohexane, 1,2-bis(methylene)- has been documented by Asmus and Klessinger (1974) using a Cary 12 instrument. The spectrum provides valuable information about the electronic transitions within the molecule, particularly those involving the π-electron systems of the exocyclic methylene groups .
Photoelectron Spectroscopy Data
Photoelectron spectroscopy (PE) has been employed to determine the ionization energy of Cyclohexane, 1,2-bis(methylene)-, yielding valuable information about its electronic structure and bonding characteristics.
Ionization Energy (eV) | Method | Reference | Notes |
---|---|---|---|
8.90 | PE | Scharf, Plum, et al., 1979 | Compiled by LLK |
8.92 | PE | Werstiuk, Clark, et al., 1990 | Vertical value; compiled by LL |
8.92 | PE | Asmus and Klessinger, 1974 | Vertical value; compiled by LLK |
These ionization energy values, consistently reported around 8.9-8.92 eV across multiple studies, provide important information about the electron-donating properties of the molecule and the energy required to remove an electron from its highest occupied molecular orbital (HOMO) .
Chemical Reactivity and Reactions
The reactivity of Cyclohexane, 1,2-bis(methylene)- is largely governed by the presence of its two exocyclic methylene groups, which serve as sites for various chemical transformations.
Addition Reactions
The exocyclic methylene groups in Cyclohexane, 1,2-bis(methylene)- are expected to undergo addition reactions characteristic of alkenes. These may include:
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Hydrogenation: Addition of hydrogen across the C=C bonds, yielding the corresponding dimethyl cyclohexane derivative
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Halogenation: Reaction with halogens like bromine or chlorine to form dihalogenated products
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Hydration: Addition of water in the presence of acid catalysts to form alcohol derivatives
Oxidation Reactions
The methylene groups present in Cyclohexane, 1,2-bis(methylene)- are susceptible to oxidation reactions that can transform them into various oxygenated functional groups. Depending on the oxidizing agents and conditions employed, these reactions might yield alcohols, aldehydes, or carboxylic acids.
Comparative Analysis with Related Compounds
Understanding Cyclohexane, 1,2-bis(methylene)- in the context of structurally related compounds provides valuable insights into its place within the broader family of functionalized cyclohexanes.
Comparison with Positional Isomers
Cyclohexane, 1,3-bis(methylene)-, a positional isomer of the title compound, differs in the arrangement of the methylene groups on the cyclohexane ring. While the 1,2-isomer has adjacent methylene groups, the 1,3-isomer has them separated by one carbon atom. This structural difference likely influences various properties including reactivity patterns, spectroscopic characteristics, and physical properties.
Comparison with Other Cyclohexane Derivatives
The search results mention other cyclohexane derivatives that bear different functional groups or substitution patterns:
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N1,N1'-((trans-Cyclohexane-1,4-diyl)bis(methylene))bis(ethane-1,2-diamine) (C12H28N4) - A more complex derivative with amino functionalities that exhibits different physical properties including a higher boiling point (364.4±10.0°C) and different applications
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1,4-bis(methylene)cyclohexane - Another positional isomer with methylene groups at the 1 and 4 positions, demonstrating how the position of functional groups can impact molecular properties
Analytical Methods for Identification and Quantification
The detection and quantification of Cyclohexane, 1,2-bis(methylene)- in various matrices likely employs standard analytical techniques commonly used for similar organic compounds.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent probable methods for the separation and quantification of Cyclohexane, 1,2-bis(methylene)- in mixtures. These techniques, coupled with appropriate detection methods such as mass spectrometry (MS), would enable sensitive and specific analysis.
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